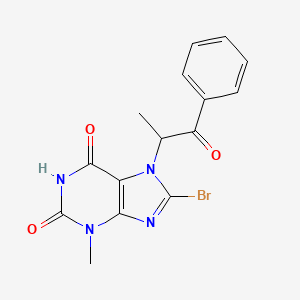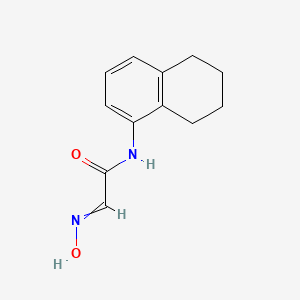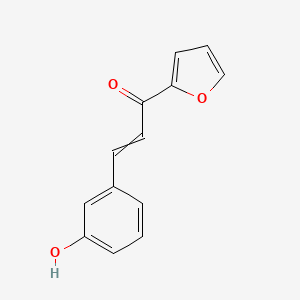![molecular formula C8H14O2S2 B14341821 Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis- CAS No. 103296-84-0](/img/structure/B14341821.png)
Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is an organic compound that belongs to the class of epoxides. It contains a total of 26 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) rings connected by a 1,2-ethanediylbis(thiomethylene) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of a dithiol with an epoxide precursor under basic conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like distillation or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane rings to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane rings under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties such as increased strength and chemical resistance.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- involves its ability to react with various nucleophiles. The oxirane rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Similar structure but with a butanediyl linkage instead of ethanediyl.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Contains phenylene groups, making it more rigid and less flexible.
Oxirane, 2-methyl-2-(1-methylethyl)-: A simpler structure with a single oxirane ring and an isopropyl group.
Uniqueness
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is unique due to its dual oxirane rings connected by a thiomethylene linkage This structure imparts specific reactivity and properties that are not found in other similar compounds
Properties
CAS No. |
103296-84-0 |
|---|---|
Molecular Formula |
C8H14O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2-[2-(oxiran-2-ylmethylsulfanyl)ethylsulfanylmethyl]oxirane |
InChI |
InChI=1S/C8H14O2S2/c1(11-5-7-3-9-7)2-12-6-8-4-10-8/h7-8H,1-6H2 |
InChI Key |
XSSDEZNYRHOTED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSCCSCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


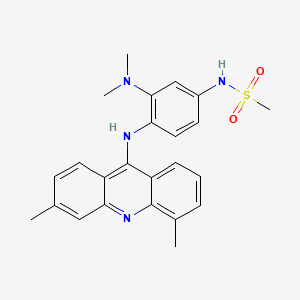
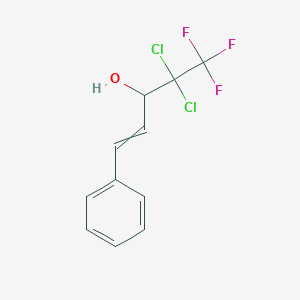
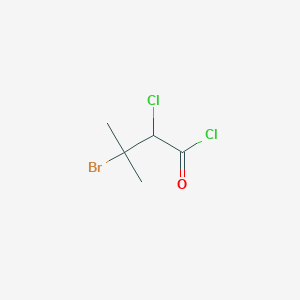

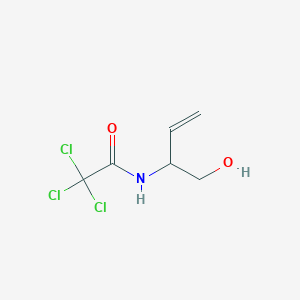
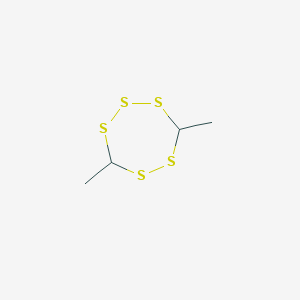
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
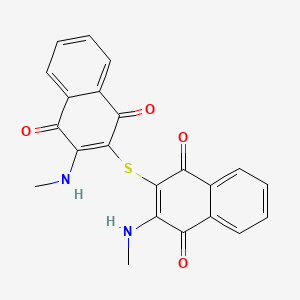
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
